![molecular formula C4H4N6O3 B13817809 4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine CAS No. 131357-57-8](/img/structure/B13817809.png)
4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI): This compound is characterized by the presence of an oxadiazole ring fused with a pyrazine ring, along with nitroso groups, which contribute to its distinctive chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyrazine rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled temperature and pH conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of novel pharmaceuticals targeting specific biological pathways .
Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its full potential in medical applications .
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) involves its interaction with specific molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- [1,2,4]Oxadiazole derivatives
- Pyrazine derivatives
- Nitroso compounds
Comparison: Compared to [1,2,4]Oxadiazole derivatives, [1,2,5]Oxadiazolo[3,4-b]pyrazine,4,5,6,7-tetrahydro-4,7-dinitroso-(9CI) has a more complex structure, offering additional reactive sites and potential for diverse chemical reactions.
Eigenschaften
CAS-Nummer |
131357-57-8 |
|---|---|
Molekularformel |
C4H4N6O3 |
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
4,7-dinitroso-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H4N6O3/c11-7-9-1-2-10(8-12)4-3(9)5-13-6-4/h1-2H2 |
InChI-Schlüssel |
ACXVDEVFHFYDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=NON=C2N1N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


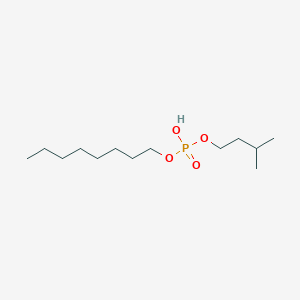
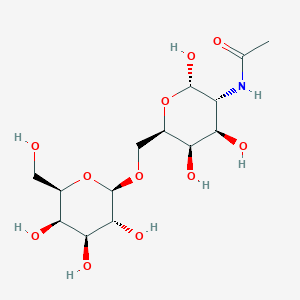
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
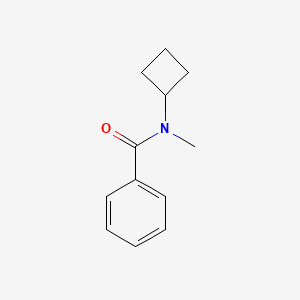


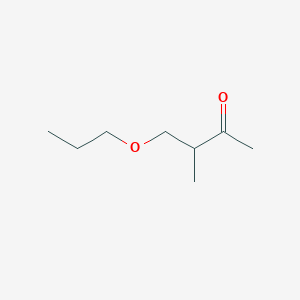


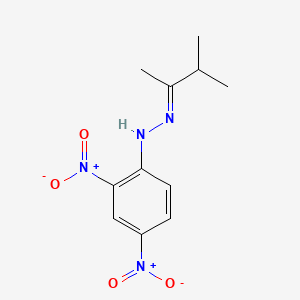
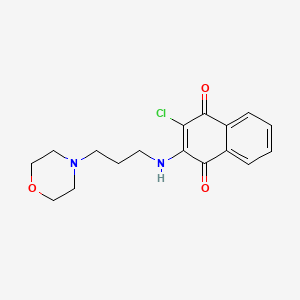
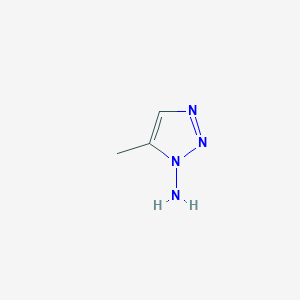
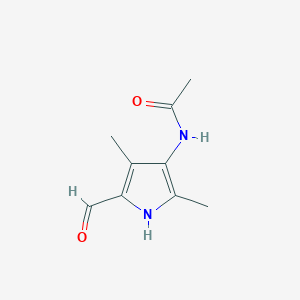
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
